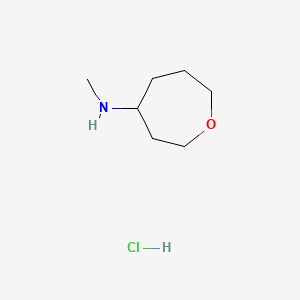![molecular formula C9H11IN2 B13473303 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its high-value bioisosteric properties, which make it an attractive component in drug design and other scientific applications. The compound’s structure includes an iodine atom attached to the bicyclo[1.1.1]pentane ring and a methyl-pyrazole moiety, contributing to its distinct chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole typically involves the functionalization of [1.1.1]propellane, a precursor to bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This process involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as electrophilic activation of [1.1.1]propellane to promote iodo-sulfenylation with various thiols . These methods are designed to be conducted on a multigram scale without the exclusion of air or moisture, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the formation of triazole derivatives via Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Common Reagents and Conditions:
Cu(I) Catalysts: Used in click reactions to form triazole derivatives.
Radical Initiators: Employed in the radical multicomponent carboamination of [1.1.1]propellane.
Major Products:
Triazole Derivatives: Formed through click reactions.
Substituted Bicyclo[1.1.1]pentane Derivatives: Resulting from radical reactions and nucleophilic substitutions.
Applications De Recherche Scientifique
1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold acts as a bioisostere, mimicking the geometry and electronic properties of other functional groups. This allows the compound to engage in various biochemical interactions, potentially altering the activity of enzymes, receptors, and other molecular targets .
Comparaison Avec Des Composés Similaires
1-Azido-3-iodobicyclo[1.1.1]pentane: Shares the bicyclo[1.1.1]pentane scaffold and iodine substitution.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: Feature sulfur atoms instead of iodine, offering different reactivity and properties.
Bicyclo[1.1.0]butanes: Another class of rigid small ring hydrocarbons with unique substituent exit vectors.
Uniqueness: 1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole stands out due to its combination of the bicyclo[1.1.1]pentane scaffold and the pyrazole moiety, providing a unique set of chemical and physical properties that are valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H11IN2 |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)-4-methylpyrazole |
InChI |
InChI=1S/C9H11IN2/c1-7-2-11-12(3-7)9-4-8(10,5-9)6-9/h2-3H,4-6H2,1H3 |
Clé InChI |
MNDGHVPLFNVMPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

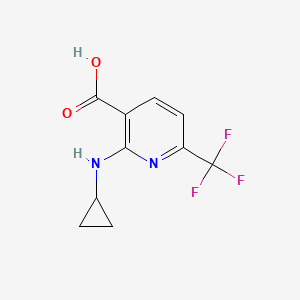
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)

![1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B13473251.png)
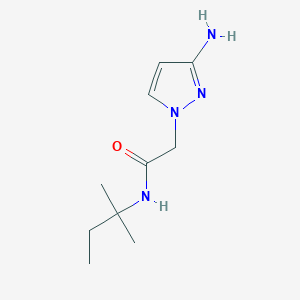
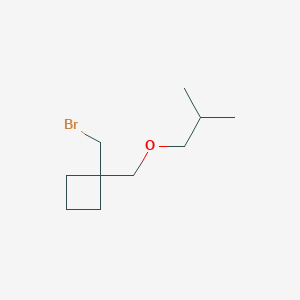
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
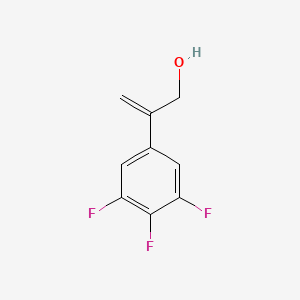

![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
